molecular formula C12H9BrN2O2 B1456520 (5-Bromopyrimidin-2-yl)methyl benzoate CAS No. 1025351-12-5

(5-Bromopyrimidin-2-yl)methyl benzoate

Cat. No. B1456520
CAS RN: 1025351-12-5
M. Wt: 293.12 g/mol
InChI Key: WRVDNKDFOHEVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Bromopyrimidin-2-yl)methyl benzoate” is a chemical compound with the molecular formula C12H9BrN2O2 . It is a solid substance at room temperature . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(5-Bromopyrimidin-2-yl)methyl benzoate” is represented by the InChI code: 1S/C12H9BrN2O3/c1-17-11(16)9-4-2-3-5-10(9)18-12-14-6-8(13)7-15-12/h2-7H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(5-Bromopyrimidin-2-yl)methyl benzoate” is a solid at room temperature . It has a molecular weight of 309.12 . The compound is stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Synthesis of Thiazolo[4,5-b]pyridines

“(5-Bromopyrimidin-2-yl)methyl benzoate” can be used in the synthesis of thiazolo[4,5-b]pyridines . These compounds have been developed over the last years and exhibit a broad spectrum of pharmacological activities .

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which can be synthesized using “(5-Bromopyrimidin-2-yl)methyl benzoate”, have been reported to exhibit high antioxidant activity .

Antimicrobial Activity

These compounds also show antimicrobial properties, making them useful in the development of new antimicrobial agents .

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been identified to possess herbicidal activities . This makes them potential candidates for the development of new herbicides.

Anti-inflammatory Activity

These compounds have been reported to exhibit anti-inflammatory activities . They could be used in the development of new anti-inflammatory drugs.

Antifungal Activity

Thiazolo[4,5-b]pyridines also show antifungal properties . This makes them useful in the development of new antifungal agents.

Antitumor Activity

These compounds have been reported to exhibit antitumor activities . They could be used in the development of new antitumor drugs.

Anti-fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which can be synthesized using “(5-Bromopyrimidin-2-yl)methyl benzoate”, have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This makes them potential candidates for the development of new anti-fibrotic drugs.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .

properties

IUPAC Name

(5-bromopyrimidin-2-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-10-6-14-11(15-7-10)8-17-12(16)9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVDNKDFOHEVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyrimidin-2-yl)methyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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